1-Arachidonoyl-sn-glycerol 3-phosphate (ammonium)
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Overview
Description
Azane;[(2R)-2-hydroxy-3-phosphonooxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate is a complex organic compound that belongs to the class of phospholipids. This compound is characterized by its unique structure, which includes a phosphonooxypropyl group and a tetraenoate chain. It is commonly found in biological membranes and plays a crucial role in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Arachidonoyl-sn-glycerol 3-phosphate (ammonium) typically involves the esterification of a phosphonooxypropyl group with a tetraenoic acid. The reaction conditions often require the presence of a catalyst, such as sulfuric acid, and the reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a multi-step process that includes the extraction of the necessary fatty acids from natural sources, followed by chemical modification to introduce the phosphonooxypropyl group. The process is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Azane;[(2R)-2-hydroxy-3-phosphonooxypropyl] (5Z,8Z,11,14Z)-icosa-5,8,11,14-tetraenoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of hydroperoxides.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phosphonooxypropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted phospholipids, each with distinct biochemical properties and applications.
Scientific Research Applications
Azane;[(2R)-2-hydroxy-3-phosphonooxypropyl] (5Z,8Z,11,14Z)-icosa-5,8,11,14-tetraenoate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of phospholipids in various chemical reactions.
Biology: The compound is essential in studying membrane dynamics and the role of phospholipids in cellular processes.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting membrane-associated diseases.
Industry: The compound is used in the formulation of various industrial products, including emulsifiers and surfactants.
Mechanism of Action
The mechanism of action of azane;[(2R)-2-hydroxy-3-phosphonooxypropyl] (5Z,8Z,11,14Z)-icosa-5,8,11,14-tetraenoate involves its incorporation into biological membranes, where it influences membrane fluidity and permeability. The compound interacts with various molecular targets, including membrane proteins and enzymes, modulating their activity and function. The pathways involved include signal transduction and lipid metabolism, which are crucial for maintaining cellular homeostasis.
Comparison with Similar Compounds
Similar Compounds
LysoPC (205 (5Z,8Z,11Z,14Z,17Z)): A lysophosphatidylcholine with a similar fatty acid chain but lacking the phosphonooxypropyl group.
ethyl (5Z,8Z,11Z,14Z,17Z)-icosapentaenoate: An ethyl ester of eicosapentaenoic acid with similar structural features but different functional groups.
Uniqueness
Azane;[(2R)-2-hydroxy-3-phosphonooxypropyl] (5Z,8Z,11,14Z)-icosa-5,8,11,14-tetraenoate is unique due to its specific combination of a phosphonooxypropyl group and a tetraenoate chain, which imparts distinct biochemical properties. This uniqueness makes it a valuable compound for studying membrane dynamics and developing therapeutic agents targeting membrane-associated processes.
Properties
IUPAC Name |
azane;[(2R)-2-hydroxy-3-phosphonooxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39O7P.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(25)29-20-22(24)21-30-31(26,27)28;/h6-7,9-10,12-13,15-16,22,24H,2-5,8,11,14,17-21H2,1H3,(H2,26,27,28);1H3/b7-6-,10-9-,13-12-,16-15-;/t22-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNJYFKSBIEJTA-PWZWHAFSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC(COP(=O)(O)O)O.N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OC[C@H](COP(=O)(O)O)O.N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H42NO7P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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